(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative. Chalcones are a group of natural compounds with a wide range of biological activities. This particular compound is known for its potential anticancer properties and is structurally related to curcumin, a well-known compound with various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-hydroxy-4-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with cellular targets and pathways. It is believed to exert its effects by:
Inhibiting cell proliferation: By interfering with cell cycle progression.
Inducing apoptosis: Through the activation of apoptotic pathways.
Modulating signaling pathways: Such as PI3K/Akt, MAPK, and NF-κB, which are involved in cell survival, proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Curcumin: (1E,6E)-1,7-bis-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione.
Chalcone: 1,3-diphenyl-2-propen-1-one.
Flavonoids: Such as quercetin and kaempferol.
Uniqueness
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to its specific structural features, including the presence of hydroxyl and methoxy groups, which contribute to its biological activity. Its structural similarity to curcumin allows it to mimic some of curcumin’s beneficial properties while potentially offering improved efficacy and stability .
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-14-7-5-13(6-8-14)15(18)9-3-12-4-10-17(21-2)16(19)11-12/h3-11,19H,1-2H3/b9-3+ |
InChI Key |
PQWVNPAFNRAECC-YCRREMRBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
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